molecular formula C10H13BrN4O2 B184295 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione CAS No. 23146-06-7

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

Cat. No.: B184295
CAS No.: 23146-06-7
M. Wt: 301.14 g/mol
InChI Key: IXYPCFPAFIVIGP-UHFFFAOYSA-N
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Description

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione: is a synthetic compound belonging to the xanthine family. This compound is characterized by the presence of a bromopropyl group attached to the purine ring, which is a common structure in many biologically active molecules. The xanthine core is known for its role in various biological processes, including acting as a stimulant and a bronchodilator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione typically involves the alkylation of the xanthine core. One common method includes the following steps:

    Starting Material: The synthesis begins with 1,3-dimethylxanthine (theobromine).

    Alkylation: Theobromine is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Cyclization: Under certain conditions, the bromopropyl group can participate in intramolecular cyclization reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or primary amines. Reactions are often carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidation can lead to the formation of hydroxylated derivatives.

    Cyclization Products: Cyclization can result in the formation of fused ring systems, which may have unique biological activities.

Scientific Research Applications

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential effects on various biological pathways, including its role as a phosphodiesterase inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease (COPD).

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione involves its interaction with specific molecular targets:

    Phosphodiesterase Inhibition: The compound inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP (cAMP) levels. This results in bronchodilation and other physiological effects.

    Adenosine Receptor Antagonism: It may also act as an antagonist at adenosine receptors, contributing to its stimulant effects.

Comparison with Similar Compounds

7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione: can be compared with other xanthine derivatives:

    Theobromine: Lacks the bromopropyl group and has milder stimulant effects.

    Caffeine: Similar structure but with additional methyl groups, leading to stronger stimulant effects.

    Theophylline: Used as a bronchodilator but differs in its substitution pattern on the xanthine core.

The uniqueness of This compound lies in its specific substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(3-bromopropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYPCFPAFIVIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177726
Record name 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23146-06-7
Record name 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23146-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Record name 7-(3-Bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(3-bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Synthesis routes and methods

Procedure details

A solution of theophylline (10.0 g, 0.0555 mol), 1,3-dibromopropane (11.6 ml, 23.1 g, 0.114 mol) and triethylamine (10.5 ml, 7.62 g, 0.0753 mol) in N,N-dimethylformamide (250 ml) was stirred at 60° C. overnight. The stirring was continued one day at room temperature. The solvent was evaporated under reduced pressure. The residue was suspended in CH2Cl2 and water. An emulsion was caused by a fine solid suspended in the mixture. The solid was filtered out and discarded. The aqueous layer was extracted three times with CHCl3. The combined organic layers were dried with MgSO4. Evaporation of the solvent under reduced pressure gave 7-(3-bromopropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (12.8 g, 77% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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